4-(二甲氨基)查耳酮

描述

4-(Dimethylamino)chalcone (4-DMA) is a widely used organic compound with a wide range of applications. It is an aromatic heterocyclic compound with a fused benzene ring and a pyridine ring, and it is widely used in the fields of organic chemistry and biochemistry. 4-DMA is used in a variety of research applications, such as the synthesis of heterocyclic compounds, the study of biochemical and physiological effects, and the development of new drugs.

科学研究应用

荧光化学传感器开发

4-(二甲氨基)查耳酮衍生物已被用于开发高选择性的荧光化学传感器。例如,一种查耳酮衍生物在缓冲溶液中表现出明显的绿色荧光和稳定性,通过开启荧光机制作为选择性的氰化物阴离子探针。这对于在生物和环境系统中的实际应用具有影响 (Yang 等人,2015)。

金属配合物合成和 DNA 相互作用

4-(二甲氨基)查耳酮类似物已被合成作为金属配合物,显示出与 DNA 的显着相互作用。使用各种技术研究了这些相互作用,证实了 DNA 插层。此外,这些化合物使用 DFT/B3LYP 计算进行了理论研究,揭示了对它们的化学反应性、结合能和潜在抗菌活性的见解 (Atlam 等人,2018)。

铁离子的传感器开发

查耳酮衍生物已被用于开发光化学传感器来检测铁离子。一种特定的查耳酮衍生物在添加 Fe3+ 离子后显示出荧光逐渐猝灭,表明形成了配合物。该传感器表现出优异的选择性,并被应用于在多种维生素片剂等实际应用中测定铁离子 (Wei 等人,2011)。

光聚合和 3D/4D 应用

4-(二甲氨基)查耳酮衍生物已被探索用于光聚合和 3D/4D 应用。当这些天然染料与某些光引发体系一起使用时,可以引发自由基和阳离子聚合过程,促进制造具有可逆溶胀特性的立体 3D 图案,与 4D 打印相关 (Chen 等人,2021)。

抗真菌剂开发

含有 4-(二甲氨基)基团的新型查耳酮已被合成,并显示出显着的抗真菌活性。这些通过 Claisen-Schmidt 反应和其他化学过程合成的化合物对真菌物种表现出不同程度的有效性,提供了它们作为抗真菌剂的潜力的见解 (Illicachi 等人,2017)。

安全和危害

未来方向

作用机制

Target of Action

4-(Dimethylamino)chalcone (DMAC) has been found to primarily target myeloperoxidase , an enzyme involved in the immune response . It also interacts with muscarinic and opioid receptors . These targets play a crucial role in the body’s response to pain and inflammation .

Mode of Action

DMAC inhibits the activity of myeloperoxidase, thereby reducing the formation of hypochlorous acid (HOCl), a potent oxidant involved in the body’s immune response . In addition, DMAC exhibits an acute antinociceptive effect, which is the ability to reduce sensitivity to painful stimuli. This effect involves the interaction of DMAC with muscarinic and opioid receptors .

Biochemical Pathways

DMAC affects several biochemical pathways. It has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β) by LPS-stimulated RAW 264.7 macrophages . These molecules are key players in the inflammatory response. DMAC also influences the signaling pathways of melanogenesis regulation .

Result of Action

The action of DMAC results in significant molecular and cellular effects. It has been found to effectively attenuate vincristine-induced peripheral neuropathy (VIPN) in mice . This is achieved by significantly attenuating thermal hyperalgesia and mechanical allodynia, and preventing macrophage proinflammatory polarization . DMAC also promotes melanin production by upregulating certain proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMAC. For instance, the presence of reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties . Moreover, the compound’s action can be influenced by the presence of other substances, such as LPS in the case of its anti-inflammatory activity

生化分析

Biochemical Properties

4-(Dimethylamino)chalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in inflammatory processes . Additionally, 4-(Dimethylamino)chalcone interacts with muscarinic and opioid receptors, contributing to its antinociceptive effects . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and pain.

Cellular Effects

4-(Dimethylamino)chalcone exerts various effects on different cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Dimethylamino)chalcone promotes melanin production by upregulating the expression of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 in melanocytes . This regulation of melanogenesis is mediated through the activation of signaling pathways such as AC/cAMP/PKA/CREB, p38 MAPK, and Wnt/β-catenin . These cellular effects underscore the compound’s potential in treating pigmentation disorders.

Molecular Mechanism

The molecular mechanism of action of 4-(Dimethylamino)chalcone involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit the activity of enzymes such as myeloperoxidase and α-glucosidase . Additionally, 4-(Dimethylamino)chalcone activates the p53 signaling pathway by inhibiting MDM2 protein, leading to apoptosis and cell cycle arrest in cancer cells . These molecular interactions elucidate the compound’s potential in modulating key biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)chalcone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(Dimethylamino)chalcone exhibits enhanced intramolecular charge transfer and near-infrared fluorescence, which are influenced by its structural properties . These temporal effects provide insights into the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of 4-(Dimethylamino)chalcone vary with different dosages in animal models. In studies involving mice, the compound demonstrated significant antinociceptive effects at doses of 10 and 30 mg/kg . Higher doses of 4-(Dimethylamino)chalcone were found to attenuate thermal hyperalgesia and mechanical allodynia in vincristine-induced peripheral neuropathy models . These findings highlight the importance of dosage in determining the compound’s therapeutic efficacy and potential adverse effects.

Metabolic Pathways

4-(Dimethylamino)chalcone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound has been shown to influence the biosynthesis of melanin by regulating the activity of tyrosinase and related proteins . Additionally, 4-(Dimethylamino)chalcone’s interaction with metabolic enzymes such as α-glucosidase suggests its potential role in modulating metabolic flux and metabolite levels . These interactions underscore the compound’s involvement in key metabolic processes.

Transport and Distribution

The transport and distribution of 4-(Dimethylamino)chalcone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s near-infrared fluorescence properties facilitate its visualization in biological systems, providing insights into its localization and accumulation . These properties are crucial for understanding the compound’s distribution and potential therapeutic applications.

Subcellular Localization

4-(Dimethylamino)chalcone exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that chalcone derivatives, including 4-(Dimethylamino)chalcone, can localize in the cytoplasm, nucleus, and plastids . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential targeting to specific compartments or organelles.

属性

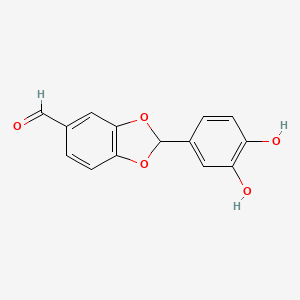

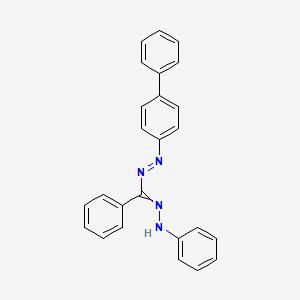

IUPAC Name |

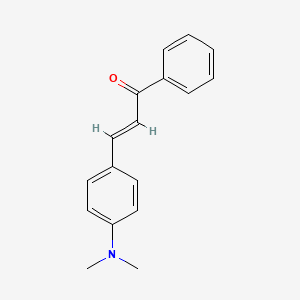

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-(Dimethylamino)chalcone synthesized, and what factors influence its yield?

A1: 4-(Dimethylamino)chalcone can be synthesized using Microwave-Assisted Organic Synthesis (MAOS) with 4-(dimethylamino)benzaldehyde and acetophenone in the presence of NaOH as a base []. The concentration of NaOH significantly influences the reaction yield. Research shows that a 50% NaOH concentration results in the most optimal yield (90.9±0.68%) compared to 40% and 60% concentrations [].

Q2: What are the predicted pharmacokinetic properties of 4-(Dimethylamino)chalcone?

A2: Computational analysis using the SwissADME web server suggests that 4-(Dimethylamino)chalcone adheres to Lipinski's Rule of Five, indicating favorable drug-like properties []. Additionally, predictions suggest it possesses good gastrointestinal absorption and potential to cross the blood-brain barrier (BBB) [].

Q3: How does the structure of 4-(Dimethylamino)chalcone relate to its fluorescent properties?

A3: The presence of the dimethylamino group and the extended conjugated system in 4-(Dimethylamino)chalcone contribute to its fluorescent properties. Modifications to this structure, such as extending the conjugation by increasing the number of central double bonds, lead to bathochromic shifts in absorption and fluorescence peaks []. This indicates enhanced intramolecular charge transfer (ICT), resulting in near-infrared fluorescence, which is highly desirable for applications like bioimaging.

Q4: What biological activities have been reported for 4-(Dimethylamino)chalcone?

A4: 4-(Dimethylamino)chalcone has demonstrated promising antinociceptive effects in mice models, showing efficacy against both acute and neuropathic pain []. In the case of vincristine-induced peripheral neuropathy, treatment with 4-(Dimethylamino)chalcone attenuated thermal hyperalgesia and mechanical allodynia while also preventing pro-inflammatory macrophage polarization within the sciatic nerve [].

Q5: How does 4-(Dimethylamino)chalcone compare to other chalcone derivatives in terms of antiproliferative activity?

A5: Research has shown that heteroleptic copper(II) complexes containing 2′-hydroxy-4-(dimethylamino)chalcone exhibit strong antiproliferative activity against various human cancer cell lines []. Notably, a complex containing the bulky N-donor ligand bphen displayed the highest cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM and demonstrated good selectivity with low toxicity against healthy human cells []. This suggests that incorporating 2′-hydroxy-4-(dimethylamino)chalcone into metal complexes could be a promising strategy for developing anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)